3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
Overview
Description
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridinylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using nitric acid or other nitrating agents.
Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through nucleophilic substitution reactions, where a pyridinylmethylthio moiety is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinylmethylthio groups may play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)pyridazine: Lacks the pyridinylmethylthio group.
6-((Pyridin-2-ylmethyl)thio)pyridazine: Lacks the nitrophenyl group.
3-(3-Aminophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine: Contains an amino group instead of a nitro group.
Uniqueness
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of both the nitrophenyl and pyridinylmethylthio groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCYIEJALOJANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319729 | |
Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893998-30-6 | |
Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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